
2-Dodecylbenzene-1-sulfonic acid--phosphane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecylbenzene-1-sulfonic acid–phosphane (1/1) is a compound of significant interest due to its unique chemical structure and properties. It is composed of a dodecylbenzene sulfonic acid moiety and a phosphane group in a 1:1 ratio. This compound is known for its surfactant properties, making it valuable in various industrial applications.
Vorbereitungsmethoden
The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods focus on optimizing reaction conditions, such as temperature, reactant ratios, and reaction time, to enhance efficiency and minimize by-product formation .
Analyse Chemischer Reaktionen
2-Dodecylbenzene-1-sulfonic acid–phosphane (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dodecylbenzene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Dodecylbenzene-1-sulfonic acid–phosphane (1/1) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Dodecylbenzene-1-sulfonic acid–phosphane (1/1) is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing of water with oils and fats. This property is crucial in its applications as a detergent and emulsifier . The molecular targets and pathways involved include interactions with lipid bilayers and other hydrophobic molecules, facilitating their dispersion in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
2-Dodecylbenzene-1-sulfonic acid–phosphane (1/1) can be compared with other similar compounds, such as:
Dodecylbenzene sulfonic acid: Similar in structure but lacks the phosphane group, making it less versatile in certain applications.
Laurylbenzenesulfonic acid: Another surfactant with a shorter alkyl chain, resulting in different solubility and surface activity properties.
The uniqueness of 2-Dodecylbenzene-1-sulfonic acid–phosphane (1/1) lies in its combination of sulfonic acid and phosphane groups, which enhances its functionality and broadens its range of applications .
Eigenschaften
CAS-Nummer |
928623-56-7 |
|---|---|
Molekularformel |
C18H33O3PS |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-dodecylbenzenesulfonic acid;phosphane |
InChI |
InChI=1S/C18H30O3S.H3P/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1H3 |
InChI-Schlüssel |
KZJVNAGPBVBKRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


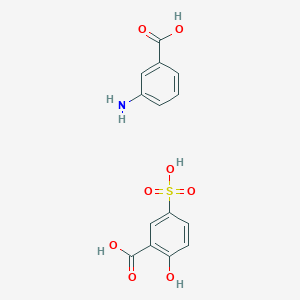
silane](/img/structure/B14183806.png)
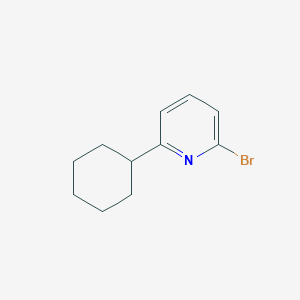
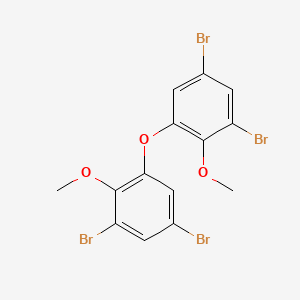
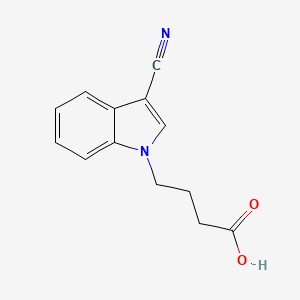
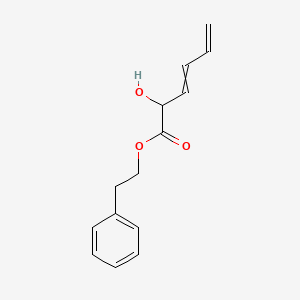
![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
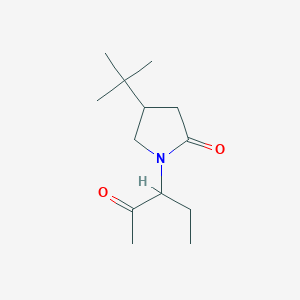
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)
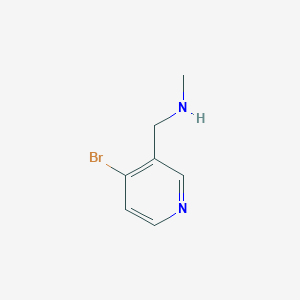
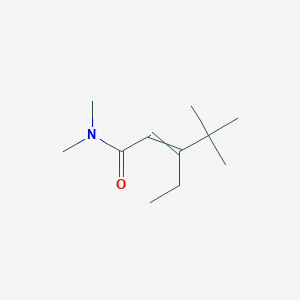
![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)
![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)
